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molecular formula C11H9F3N2S B8673550 2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 137402-43-8

2(3H)-Thiazolimine, 5-methyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No. B8673550
M. Wt: 258.26 g/mol
InChI Key: QWMCDFGURPBMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244863

Procedure details

A mixture of 2-(acetylimino)-3-(3-trifluoromethylphenyl)-5-methylthiazoline (1 g) and hydrochloric acid (38 %, 4 ml) in ethanol-water (1:2, 15 ml) was refluxed for 3 hours. Ethanol was removed by distillation under reduced pressure, and the residue was neutralized with potassium carbonate, extracted with ethyl acetate and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure to give 0.4 g of 2-imino-3-(3-trifluoromethylphenyl)-5-methylthiazoline (Compound (xi)).
Name
2-(acetylimino)-3-(3-trifluoromethylphenyl)-5-methylthiazoline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:4]=[C:5]1[N:9]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)[CH:8]=[C:7]([CH3:20])[S:6]1)(=O)C.Cl>C(O)C.O>[NH:4]=[C:5]1[N:9]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:17])[F:18])[CH:11]=2)[CH:8]=[C:7]([CH3:20])[S:6]1 |f:2.3|

Inputs

Step One
Name
2-(acetylimino)-3-(3-trifluoromethylphenyl)-5-methylthiazoline
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)N=C1SC(=CN1C1=CC(=CC=C1)C(F)(F)F)C
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
ethanol water
Quantity
15 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=C1SC(=CN1C1=CC(=CC=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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